molecular formula C22H21N3O2 B2401718 2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide CAS No. 862831-87-6

2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide

Cat. No. B2401718
CAS RN: 862831-87-6
M. Wt: 359.429
InChI Key: DOHXNYNDYOCLLK-UHFFFAOYSA-N
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Description

The compound “2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide” is a complex organic molecule that contains two indole groups. Indole is a heterocyclic compound that is important in many biological systems . The compound also contains an oxoacetamide group, which is a functional group consisting of a carbonyl group (C=O) and an amide group (NH2) attached to the same carbon atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, DPIE derivatives were synthesized by introducing various substituents at the 1, 2, and 3 positions of the indole group in DPIE . Another study reported the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, a study on the crystal structure and Hirshfeld analysis of 2-[bis­(1-methyl-1H-indol-3-yl)meth­yl]benzoic acid reported that the dihedral angles between the 1-methyl indole units and the benzoic acid moiety were significant .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a study reported that the distance between the potentially reactive C atoms from the two heteroaryl substituents of a similar compound was short enough for photocyclization to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, a study reported that the title compound, a member of a new family of photochromic diaryl-ethene compounds having an unsymmetrically substituted hexa-fluoro-cyclo-pentene unit, displayed dihedral angles between the indole and thio-phene rings .

Scientific Research Applications

Biological and Pharmacological Insights

Acetamide and its derivatives, including 2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide, have drawn attention due to their significant commercial importance and the array of biological consequences associated with their exposure. The biological responses to these compounds can vary both qualitatively and quantitatively, reflecting the material's biology and its usage or proposed usage. Over the years, considerable information has been added to our understanding of the biological effects of these chemicals, prompting the need to update and re-evaluate the existing data (Kennedy, 2001).

Role in Hepatic Protection

Indoles and their derivatives, including 2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide, are acknowledged for their protective effects against chronic liver injuries such as viral hepatitis, hepatic steatosis, hepatic cirrhosis, and hepatocellular carcinoma. These compounds play pivotal roles in regulating transcriptional factors, signaling pathways, and mitigating oxidative stress. Moreover, they influence DNA synthesis, affecting the activation, proliferation, and apoptosis of target cells. Indoles are also involved in modulating enzymes related to hepatitis viral replication, lipogenesis, and the metabolism of ethanol and other hepatotoxic substances (Wang et al., 2016).

Environmental Toxicology and Drug–Target Interactions

The compound's structural features and potential applications have been the focus of extensive research. Studies have explored the chemical use of synthetic compounds to combat diseases like Bayoud disease, which affects date palms. Researchers have divided various tested small molecules into different classes, analyzing their structure–activity relationships and pharmacophore site predictions. This specificity plays a crucial role in the biological activity against pathogens, highlighting the importance of further understanding mechanistic drug–target interactions (Kaddouri et al., 2022).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For example, a compound with a similar structure was reported to be slightly hazardous to water and should not be allowed to come into contact with groundwater, waterways, or sewage systems without government permission .

properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-14-20(17-8-4-6-10-19(17)25(14)2)21(26)22(27)23-12-11-15-13-24-18-9-5-3-7-16(15)18/h3-10,13,24H,11-12H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHXNYNDYOCLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide

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